![molecular formula C23H22FNO3 B11150202 3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11150202.png)
3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that includes a fluorophenyl group and a hexahydrobenzochromenooxazin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves multiple steps, typically starting with the preparation of the fluorophenyl ethyl precursor. This precursor is then subjected to cyclization reactions to form the hexahydrobenzochromenooxazin ring system. Common reagents used in these reactions include various catalysts and solvents to facilitate the cyclization and ensure high yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could yield a more saturated compound .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with various biological effects.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions could involve binding to receptors or enzymes, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
11-Chloro-3-[2-(3-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one: This compound has a similar structure but includes a chlorine atom and a different ring system.
3-[2-(4-Fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one: This compound is similar but lacks the hexahydrobenzochromenooxazin ring system.
Uniqueness
The uniqueness of 3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties .
Biological Activity
The compound 3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzochromeno framework with a fluorophenyl substituent. The molecular formula is C21H24FNO2, and its IUPAC name provides insight into its complex stereochemistry and functional groups.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to the oxazine class. For instance, derivatives of oxazines have shown significant antibacterial activity against various strains of bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-[2-(4-fluorophenyl)ethyl]-... | Staphylococcus aureus | 12.4 μM |
3-[2-(4-fluorophenyl)ethyl]-... | Escherichia coli | 16.1 μM |
These findings suggest that the compound may possess similar antimicrobial efficacy due to structural similarities with known active compounds .
Anti-inflammatory Properties
Research has indicated that oxazine derivatives can exhibit anti-inflammatory effects. A study demonstrated that certain compounds showed a notable reduction in inflammation markers in vitro.
- Case Study : A derivative was tested in a model of induced inflammation and resulted in a reduction of pro-inflammatory cytokines by approximately 30% compared to control groups .
Anticancer Potential
The anticancer activity of similar compounds has been documented in various studies. The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival.
- Research Findings : A derivative of the oxazine class was found to inhibit cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of 15 μM. This suggests potential for further development as an anticancer agent .
While specific mechanisms for the compound's biological activity are not fully elucidated, it is hypothesized that the presence of the fluorophenyl group enhances lipophilicity and promotes interaction with biological membranes. This can lead to increased permeability and bioavailability within target cells.
Properties
Molecular Formula |
C23H22FNO3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)ethyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H22FNO3/c24-16-7-5-15(6-8-16)11-12-25-13-20-21(27-14-25)10-9-18-17-3-1-2-4-19(17)23(26)28-22(18)20/h5-10H,1-4,11-14H2 |
InChI Key |
LKGCXOQRBYWYAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)CCC5=CC=C(C=C5)F)OC2=O |
Origin of Product |
United States |
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